[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol
Description
Properties
IUPAC Name |
[1-(hydroxymethyl)-3-phenylmethoxycyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZDQYKCAUMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol typically involves the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials. The reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Benzoylation of Hydroxyl Groups
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Reaction : The primary and secondary hydroxyl groups undergo benzoylation with benzoyl chloride in pyridine to form bis-benzoyl derivatives (Fig. 1A).
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Conditions :
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Pyridine solvent, 0–25°C
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2.0–2.2 equivalents of benzoyl chloride per hydroxyl group
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Outcome :
Benzyl Ether Deprotection
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Reaction : Hydrogenolysis of the benzyl ether group using H₂/Pd-C to unmask a hydroxyl group.
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Conditions :
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10% Pd/C catalyst, H₂ (1 atm)
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Methanol/ethyl acetate solvent, 25°C, 12–24 h
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Outcome :
Cyclopropanation via Mitsunobu Reaction
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Reaction : Mitsunobu coupling with pyrimidines or purines to form methylenecyclobutane nucleoside analogues (Fig. 1B).
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Conditions :
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Outcome :
Lewis Acid-Mediated Cycloaddition
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Reaction : Reacts with dichloroketene to form spirocyclic ketones.
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Conditions :
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Outcome :
Oxidation to Cyclobutanone
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Reaction : Selective oxidation of the cyclobutane ring using perchloric acid.
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Conditions :
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Outcome :
Reduction of Ketones
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Reaction : NaBH₄ reduction of cyclobutanone intermediates to diols.
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Conditions :
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Outcome :
Halogenation
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Reaction : Triphenylphosphine-mediated halogenation of hydroxyl groups.
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Conditions :
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Outcome :
Key Reaction Data Table
Stability and Handling
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Storage : Stable under inert gas (N₂/Ar) at –20°C for >12 months.
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Sensitivity : Hydroxyl groups prone to oxidation; benzyl ether stable to bases but cleaved by strong acids (e.g., HBr/AcOH) .
This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly in constructing constrained carbocyclic scaffolds for bioactive molecules.
Scientific Research Applications
Organic Synthesis
[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive hydroxymethyl groups can undergo various transformations, such as:
- Oxidation : Converting hydroxymethyl groups into aldehydes or carboxylic acids.
- Reduction : Transforming the benzyloxy group into a benzyl group.
- Substitution Reactions : Replacing hydroxymethyl groups with other functional groups through nucleophilic substitution.
These reactions are critical for developing new compounds with specific functionalities in pharmaceutical chemistry .
Biological Applications
The compound's structural features allow it to participate in enzyme-catalyzed reactions, particularly those involving cyclobutane derivatives. This property makes it a valuable tool for studying enzymatic mechanisms and interactions within biological systems. For example, its ability to form hydrogen bonds can influence binding affinities in biological assays .
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with tailored characteristics, such as improved stability or reactivity. The compound's synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield in industrial settings .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound demonstrated that using lower temperatures during the cyclization step significantly increased yield while reducing byproducts. The research highlighted the importance of reaction conditions in maximizing product purity and minimizing costs associated with purification processes .
Research investigating the biological activity of this compound revealed its potential as a substrate for specific enzymes involved in metabolic pathways. The compound was tested against various enzymes, showing promising results that suggest its utility as a biochemical probe for studying enzyme kinetics and mechanisms .
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol (Compound A) and two analogous compounds:
Key Observations:
- Ring Strain vs.
- Stereochemical Complexity : Cyclobutane derivatives like Compounds A and C may exhibit stereoisomerism due to restricted rotation, unlike Compound B’s planar aromatic system.
Physical and Chemical Properties
Biological Activity
[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol, with the CAS number 20061-24-9, is an organic compound characterized by its unique cyclobutane ring structure and the presence of both benzyloxy and hydroxymethyl functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and enzyme-catalyzed reactions.
Chemical Structure and Properties
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- Structure : The compound features a cyclobutane ring with a benzyloxy group and a hydroxymethyl group, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps, including cyclization and functional group transformations. Common starting materials include 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. The synthesis process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The benzyloxy and hydroxymethyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The rigidity provided by the cyclobutane ring is significant in determining the compound's binding affinity and specificity for its targets.
Potential Applications
- Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, particularly as a precursor in the synthesis of biologically active molecules.
- Enzyme Studies : It can be utilized in studying enzyme-catalyzed reactions involving cyclobutane derivatives, providing insights into reaction mechanisms.
- Specialty Chemicals : Its unique structure makes it valuable in the production of specialty chemicals with specific functionalities.
Research Findings
Recent studies have highlighted various aspects of the biological activity associated with this compound:
- Antiproliferative Effects : Similar compounds have shown marked antiproliferative effects in mammalian cells, suggesting that this compound may exhibit similar properties through inhibition of key cellular pathways such as topoisomerase II .
Case Studies
- Benzopsoralens Comparison : Research comparing benzopsoralens carrying hydroxymethyl groups indicated that compounds with similar structural motifs could induce antiproliferative effects, hinting at potential applications for this compound in cancer therapy.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with a cyclobutane structure can influence enzyme activity significantly, warranting further exploration of this compound's role in such biochemical pathways.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 3-(Benzyloxy)cyclobutanone | Ketone | Potentially active against various enzymes |
| 3-(Hydroxymethyl)cyclobutylmethanol | Alcohol | Antiproliferative effects noted |
| 3-(Benzyloxy)-1-cyclobutanecarboxylic acid | Carboxylic acid | Involved in various biochemical pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by sequential functionalization. For example, starting from cyclobutanone derivatives, hydroxymethyl groups can be introduced via reduction (e.g., NaBH₄ or LiAlH₄), while benzyloxy groups are added via nucleophilic substitution or protection strategies (e.g., benzyl bromide under basic conditions). Post-synthetic steps may include purification via column chromatography and crystallization .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, distinguishing benzyloxy aromatic protons (δ 7.2–7.4 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm).
- IR Spectroscopy : Confirms O–H (3200–3600 cm⁻¹) and C–O (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assesses purity using reverse-phase columns and UV detection. Reference standards (e.g., USP-grade materials) are critical for validation .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is sensitive to moisture and oxidation due to its hydroxymethyl groups. Recommended storage includes airtight containers under inert gas (N₂/Ar), desiccated at –20°C. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways, monitored via HPLC and NMR .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing the benzyloxy group at the 3-position of the cyclobutane ring?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Protecting Groups : Temporarily silylate the hydroxymethyl group (e.g., TBDMS-Cl) to direct benzylation to the 3-position. Deprotection with TBAF restores the hydroxymethyl moiety .
- Directing Agents : Use Lewis acids (e.g., BF₃·Et₂O) to coordinate with the hydroxymethyl oxygen, enhancing electrophilic substitution at the desired position .
Q. How can contradictions in NMR data (e.g., overlapping signals) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon connectivity.
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism).
- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian) validate assignments .
Q. What strategies mitigate racemization during synthesis if chiral centers are present?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glycidol derivatives) to control stereochemistry.
- Low-Temperature Reactions : Slow kinetic racemization by conducting reactions below –20°C.
- Enantiomeric Excess (ee) Monitoring : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry ensures stereochemical integrity .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for reactions (e.g., SN2 substitutions) to predict activation energies and regioselectivity.
- Solvent Effects : PCM (Polarizable Continuum Model) simulations evaluate solvent polarity’s impact on reaction pathways.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich/poor regions to anticipate nucleophilic/electrophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
